molecular formula C13H15NO2S B2583895 methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate CAS No. 2034617-14-4

methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate

Cat. No.: B2583895
CAS No.: 2034617-14-4
M. Wt: 249.33
InChI Key: YFAVFPUCNSAJFC-UHFFFAOYSA-N
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Description

Methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate is a chemical compound that belongs to the class of carbamates This compound features a benzothiophene moiety, which is a sulfur-containing heterocycle, attached to a propan-2-yl group through a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate typically involves the following steps:

    Formation of the Benzothiophene Intermediate: The benzothiophene moiety can be synthesized through cyclization reactions involving thiophenol and acyl chlorides.

    Alkylation: The benzothiophene intermediate is then alkylated with a suitable alkyl halide, such as 1-bromo-2-propanol, to introduce the propan-2-yl group.

    Carbamate Formation: The final step involves the reaction of the alkylated benzothiophene with methyl isocyanate to form the carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate group into an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

    Oxidation: Formation of benzothiophene-3-carboxylic acid derivatives.

    Reduction: Formation of N-[1-(1-benzothiophen-3-yl)propan-2-yl]amine.

    Substitution: Introduction of various functional groups at the benzothiophene ring.

Scientific Research Applications

Methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the carbamate group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-propanol: A compound with a similar propan-2-yl group but a different aromatic ring structure.

    1-(5-bromo-1-benzothiophen-3-yl)propan-2-amine hydrochloride: A benzothiophene derivative with a bromine substituent and an amine group.

Uniqueness

Methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate is unique due to the presence of both the benzothiophene moiety and the carbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl N-[1-(1-benzothiophen-3-yl)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S/c1-9(14-13(15)16-2)7-10-8-17-12-6-4-3-5-11(10)12/h3-6,8-9H,7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFAVFPUCNSAJFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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